Methoxyphenone

Catalog No.
S535154
CAS No.
41295-28-7
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyphenone

CAS Number

41295-28-7

Product Name

Methoxyphenone

IUPAC Name

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C

solubility

Soluble in DMSO

Synonyms

Kayametone; Methoxyphenone;

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C

The exact mass of the compound Methoxyphenone is 240.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methoxyphenone (CAS 41295-28-7), chemically identified as 4-methoxy-3,3'-dimethylbenzophenone, is a specialized benzophenone-class agrochemical utilized both as a selective pre-emergence herbicide and a highly effective herbicide safener. From a procurement and formulation perspective, its value is anchored in its exceptionally low mammalian toxicity (acute oral LD50 > 5000 mg/kg in rats) and favorable environmental degradation profile, featuring a short soil half-life of 9 to 13 days [1]. Unlike complex microbial phytotoxins that require costly fermentation, methoxyphenone was developed as a structurally simplified analog that offers a streamlined, scalable synthetic route via standard Friedel-Crafts acylation. This makes it a highly processable active ingredient for commercial crop protection formulations and a reliable, stable reference standard for environmental analytical testing [2].

Substituting methoxyphenone with generic benzophenone herbicides or relying on unsafened thiocarbamate formulations introduces severe risks to crop yield and formulation viability. Generic benzophenone alternatives lack methoxyphenone's specific antidoting mechanism, which actively inhibits the phytotoxic dechlorination of co-applied herbicides like thiobencarb, leading to unchecked crop injury in primary cereals such as rice [1]. Furthermore, attempting to utilize the natural microbial precursors from which methoxyphenone was derived (e.g., anisomycin) introduces insurmountable procurement barriers; these natural products contain multiple chiral centers that prevent cost-effective industrial synthesis[2]. Consequently, methoxyphenone remains strictly non-interchangeable for buyers requiring precise crop safening combined with scalable manufacturability.

Formulation Compatibility: Antidoting Activity Against Thiocarbamate Toxicity

Methoxyphenone functions as a critical formulation safeguard by inhibiting the dechlorination of thiobencarb. In hydroponic rice models, the addition of methoxyphenone provided 100% protection against thiobencarb injury by completely preventing the formation of dechlorinated metabolites, whereas unsafened thiobencarb resulted in severe crop chlorosis and injury[1].

Evidence DimensionCrop injury / Thiobencarb dechlorination
Target Compound Data100% protection (no dechlorinated thiobencarb detected)
Comparator Or BaselineUnsafened thiobencarb (severe crop injury / high dechlorination)
Quantified DifferenceComplete prevention of phytotoxic dechlorination
ConditionsHydroponically grown rice plants in safener efficacy assays

Enables the safe co-formulation of broad-spectrum herbicides without sacrificing the yield of the primary crop, directly driving formulation purchasing decisions.

Manufacturability: Synthetic Scalability vs. Natural Precursors

Methoxyphenone was specifically designed to overcome the synthetic limitations of its natural microbial precursor, anisomycin. While anisomycin and similar microbial phytotoxins possess multiple chiral centers requiring highly expensive fermentation or asymmetric synthesis, methoxyphenone contains 0 chiral centers and is produced via a straightforward Friedel-Crafts acylation [1].

Evidence DimensionNumber of chiral centers requiring asymmetric synthesis
Target Compound Data0 chiral centers
Comparator Or BaselineAnisomycin / microbial precursors (multiple chiral centers)
Quantified DifferenceElimination of chiral complexity
ConditionsIndustrial-scale agrochemical synthesis evaluation

Drastically lowers the cost of goods sold (COGS) and enables reliable, large-scale procurement compared to fermentation-dependent analogs.

Environmental Handling: Soil Persistence and Degradation

Regulatory pressures heavily favor agrochemicals with minimal environmental carryover. Methoxyphenone exhibits a rapid soil degradation profile, with a half-life (DT50) of 9 to 13 days [1]. When compared to legacy persistent herbicides like atrazine (DT50 > 60 days), methoxyphenone offers an 80-85% reduction in soil persistence.

Evidence DimensionSoil half-life (DT50)
Target Compound Data9 to 13 days
Comparator Or BaselineLegacy triazine herbicides (e.g., atrazine, DT50 > 60 days)
Quantified Difference>80% reduction in environmental persistence
ConditionsStandard aerobic soil degradation assays

Ensures regulatory compliance in markets with strict environmental carryover limits and reduces rotational crop planting restrictions.

Safety and Handling: Mammalian Toxicity Profile

Occupational exposure risk is a major factor in agrochemical procurement. Methoxyphenone demonstrates an exceptionally favorable safety profile, with an acute oral LD50 in rats exceeding 5000 mg/kg [1]. Compared to older systemic herbicides like 2,4-D (LD50 ~375 mg/kg), methoxyphenone provides a greater than 13-fold increase in the safety margin.

Evidence DimensionAcute oral LD50 (rats)
Target Compound Data>5000 mg/kg
Comparator Or Baseline2,4-D (LD50 ~375 mg/kg)
Quantified Difference>13-fold higher safety margin
ConditionsAcute oral administration in murine models

Reduces occupational hazard risks during formulation, handling, and application, directly lowering PPE requirements and liability costs.

Safened Rice Paddy Herbicide Formulations

Directly leveraging its quantitative ability to inhibit thiobencarb dechlorination, methoxyphenone is procured as a critical co-formulant. It is the material of choice to protect primary rice crops from phytotoxicity while maintaining the broad-spectrum weed control efficacy of thiocarbamates [1].

Agrochemical Reference Standards for Environmental Monitoring

Due to its specific 9-13 day degradation profile and strict regulatory tracking requirements, high-purity methoxyphenone is utilized as an essential HPLC/MS analytical standard. It is used by testing laboratories to calibrate environmental soil, water runoff, and agricultural residue assays[2].

Xenome and Safener Mechanism Research

Because of its established antidoting properties and low mammalian toxicity, methoxyphenone serves as a baseline compound in agricultural biotechnology. It is widely used to study the induction of glutathione-S-transferases (GSTs) and the broader xenobiotic detoxification pathways in cereal crops [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

240.12

Appearance

Solid powder

Melting Point

62.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0FKO9511Y1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

41295-28-7

Wikipedia

Methoxyphenone

Dates

Last modified: 08-15-2023
1: Manasfi T, Storck V, Ravier S, Demelas C, Coulomb B, Boudenne JL. Degradation
Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environ Sci Technol. 2015 Aug 4;49(15):9308-16. doi: 10.1021/acs.est.5b00841. Epub 2015 Jul 23. PubMed PMID: 26167727.2: Back W. [Synthesis of o-acylamino-beta-dimethylaminopropiophenone. 3. aAminomethylation of 2-nito-5-methoxyphenone and 2-nitro-5-benzyloxyacetophenone]. Arch Pharm Ber Dtsch Pharm Ges. 1971 Jan;304(1):27-31. German. PubMed PMID: 5276823.3: Einhellig FA, Leather GR. Potentials for exploiting allelopathy to enhance crop production. J Chem Ecol. 1988 Oct;14(10):1829-44. doi: 10.1007/BF01013480. PubMed PMID: 24277097.

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